molecular formula C6H14ClNO B8191866 (R)-Azepan-4-ol hydrochloride

(R)-Azepan-4-ol hydrochloride

Cat. No.: B8191866
M. Wt: 151.63 g/mol
InChI Key: UQYAGKOXTPXDMW-FYZOBXCZSA-N
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Description

®-Azepan-4-ol hydrochloride is a chiral compound belonging to the class of azepanes, which are seven-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Azepan-4-ol hydrochloride typically involves the reduction of azepan-4-one using chiral reducing agents to obtain the desired enantiomer. One common method is the catalytic hydrogenation of azepan-4-one in the presence of a chiral catalyst, such as a chiral rhodium complex. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to ensure high enantioselectivity.

Industrial Production Methods: Industrial production of ®-Azepan-4-ol hydrochloride may involve the use of large-scale catalytic hydrogenation reactors. The process is optimized to achieve high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified through crystallization or distillation to obtain the hydrochloride salt.

Types of Reactions:

    Oxidation: ®-Azepan-4-ol hydrochloride can undergo oxidation reactions to form azepan-4-one. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives, such as azepane, using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of N-substituted azepanes. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether, reflux conditions.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride, room temperature.

Major Products:

    Oxidation: Azepan-4-one.

    Reduction: Azepane.

    Substitution: N-substituted azepanes.

Scientific Research Applications

®-Azepan-4-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in the study of enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ®-Azepan-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a chiral ligand, binding to the active site of enzymes and influencing their activity. This interaction can modulate biochemical pathways and lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    (S)-Azepan-4-ol hydrochloride: The enantiomer of ®-Azepan-4-ol hydrochloride, with similar chemical properties but different biological activity.

    Azepan-4-one: The oxidized form of ®-Azepan-4-ol hydrochloride, used as a precursor in its synthesis.

    N-Substituted azepanes: Derivatives formed through nucleophilic substitution reactions, with varying functional groups attached to the nitrogen atom.

Uniqueness: ®-Azepan-4-ol hydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial for its biological activity. Its ability to act as a chiral ligand makes it valuable in asymmetric synthesis and in the study of chiral recognition processes.

Properties

IUPAC Name

(4R)-azepan-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c8-6-2-1-4-7-5-3-6;/h6-8H,1-5H2;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYAGKOXTPXDMW-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CCNC1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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